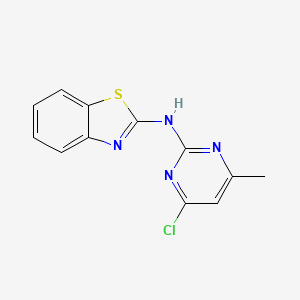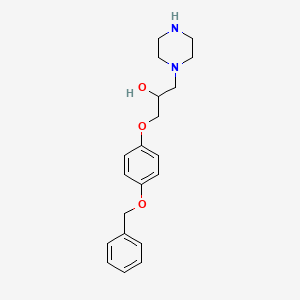![molecular formula C18H32O3Sn B13906291 1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one is a chemical compound with the molecular formula C18H32O3Sn and a molecular weight of 415.16 g/mol . This compound is characterized by the presence of a tributylstannyl group attached to a dioxaspiro structure, making it a unique organotin compound.
Méthodes De Préparation
The synthesis of 1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one typically involves the reaction of a suitable precursor with tributyltin hydride. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one involves its interaction with molecular targets through the tributylstannyl group. This group can form bonds with various substrates, facilitating reactions such as cross-coupling and substitution. The pathways involved include the activation of the spiro structure and the subsequent formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one can be compared with other organotin compounds such as:
Tributyltin chloride: Similar in structure but lacks the dioxaspiro moiety.
Tributyltin hydride: Used as a reagent in the synthesis of the compound.
Tributyltin acetate: Another organotin compound with different reactivity and applications.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C18H32O3Sn |
|---|---|
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
1-tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one |
InChI |
InChI=1S/C6H5O3.3C4H9.Sn/c7-5-1-2-6(5)8-3-4-9-6;3*1-3-4-2;/h1H,3-4H2;3*1,3-4H2,2H3; |
Clé InChI |
AKGZDSUHAPOHRC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC(=O)C12OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)


![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)

![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

